![molecular formula C17H17FN6O B2811063 (4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine CAS No. 946343-85-7](/img/structure/B2811063.png)
(4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine is a useful research compound. Its molecular formula is C17H17FN6O and its molecular weight is 340.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pteridine core structure, which is substituted with a 4-fluorophenyl group and an oxolan-2-ylmethylamino moiety. Its molecular formula is C17H17FN6O with a CAS number of 946343-85-7. The unique combination of functional groups imparts distinct chemical properties that are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been studied for its potential as an antiproliferative agent against cancer cell lines. The mechanism involves:
- Inhibition of Cell Proliferation : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. The growth inhibition (GI50) values were found to be in the low micromolar range, indicating strong activity.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is evidenced by reduced expression levels of proliferating cell nuclear antigen (PCNA), a marker associated with cell proliferation.
- Enzyme Interaction : Studies suggest that the compound may interact with cholinesterase enzymes, potentially serving as a cholinesterase inhibitor. This interaction can modulate neurotransmitter levels, impacting neurological functions .
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines:
Cell Line | GI50 (µM) | Mechanism |
---|---|---|
K562 | 1.5 | Apoptosis induction |
MV4-11 | 2.0 | PCNA downregulation |
MCF-7 | 1.8 | Cell cycle arrest |
These results highlight the compound's potential as a therapeutic agent in cancer treatment.
Neuropharmacological Effects
In addition to its anticancer properties, the compound has been investigated for its neuropharmacological effects. It has shown promise as a dual Na+ and Ca2+ channel blocker with antioxidant activity, suggesting potential applications in treating neurodegenerative disorders .
Case Studies
Several case studies have documented the biological activity of similar compounds within the same class:
- Cholinesterase Inhibition : A study on derivatives of 4-fluorobenzoic acid indicated that compounds structurally related to this compound exhibited significant cholinesterase inhibition, which could be beneficial in treating Alzheimer's disease .
- Antiproliferative Effects : Research involving pteridine derivatives showed that modifications to the pteridine core can enhance antiproliferative activity, suggesting that structural variations can lead to improved therapeutic profiles.
Propriétés
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-11-3-5-12(6-4-11)22-16-14-15(20-8-7-19-14)23-17(24-16)21-10-13-2-1-9-25-13/h3-8,13H,1-2,9-10H2,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGWCLSMOGAHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.